molecular formula C11H14ClN3O3S B7570731 5-amino-2-chloro-N-(6-oxopiperidin-3-yl)benzenesulfonamide

5-amino-2-chloro-N-(6-oxopiperidin-3-yl)benzenesulfonamide

Cat. No. B7570731
M. Wt: 303.77 g/mol
InChI Key: CWXAIJTUVUABSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-chloro-N-(6-oxopiperidin-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as SBI-425 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

SBI-425 binds to the ATP-binding site of Hsp70, which is a chaperone protein that plays a vital role in protein folding, transport, and degradation. By binding to Hsp70, SBI-425 prevents the protein from functioning properly, leading to the inhibition of cancer cell growth and protection against oxidative stress and apoptosis.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects. In cancer cells, SBI-425 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, SBI-425 reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, SBI-425 protects neurons from oxidative stress and apoptosis by reducing the production of reactive oxygen species (ROS) and increasing the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

SBI-425 has several advantages for lab experiments. It is a potent and selective inhibitor of Hsp70, which makes it an ideal tool for studying the role of Hsp70 in various diseases. SBI-425 is also stable and can be easily synthesized, making it accessible to researchers. However, SBI-425 has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. SBI-425 can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of SBI-425. One area of research is to investigate the potential of SBI-425 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of research is to identify new targets of SBI-425 and to study its effects on these targets. Additionally, researchers can explore the use of SBI-425 in combination with other drugs to enhance its therapeutic effects. Finally, researchers can investigate the structure-activity relationship of SBI-425 to develop more potent and selective inhibitors of Hsp70.

Synthesis Methods

The synthesis of SBI-425 involves the reaction of 5-amino-2-chlorobenzenesulfonamide with 6-oxopiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of SBI-425, which can be purified using column chromatography.

Scientific Research Applications

SBI-425 has been studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, SBI-425 has been shown to inhibit the growth of cancer cells by targeting the heat shock protein 70 (Hsp70), which is overexpressed in many types of cancer cells. Inflammation is a common factor in many diseases, and SBI-425 has been studied for its anti-inflammatory properties. In neurodegenerative diseases, SBI-425 has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

5-amino-2-chloro-N-(6-oxopiperidin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-1-7(13)5-10(9)19(17,18)15-8-2-4-11(16)14-6-8/h1,3,5,8,15H,2,4,6,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXAIJTUVUABSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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